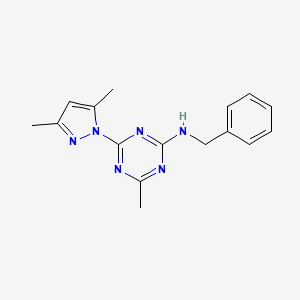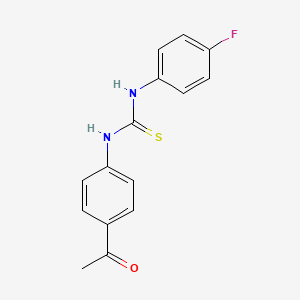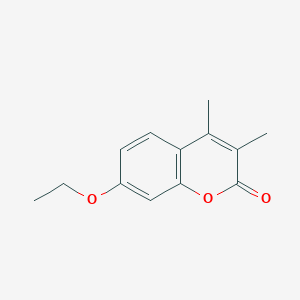![molecular formula C17H17NO5 B5770024 {4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5770024.png)
{4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid, commonly known as EAA, is a synthetic compound that has recently gained attention in scientific research due to its potential therapeutic properties. EAA belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of EAA is not fully understood, but it is believed to act through multiple pathways. EAA has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory prostaglandins. EAA also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. EAA has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
EAA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, inhibit the infiltration of immune cells into inflamed tissues, and reduce the expression of adhesion molecules on the surface of immune cells. EAA has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins. EAA has also been shown to possess antioxidant properties by reducing oxidative stress and scavenging free radicals.
Advantages and Limitations for Lab Experiments
EAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, EAA has some limitations for lab experiments. It is a relatively new compound, and its safety profile is not fully understood. The optimal dosage and administration route for EAA have not been established, and its pharmacokinetics and pharmacodynamics are not fully understood.
Future Directions
There are several future directions for research on EAA. One area of research is to explore the potential of EAA as a therapeutic agent for the treatment of inflammation-related diseases, such as arthritis, cardiovascular diseases, and neurodegenerative diseases. Another area of research is to investigate the potential of EAA as an anticancer agent for the treatment of various types of cancer. Further studies are needed to understand the mechanism of action of EAA and its pharmacokinetics and pharmacodynamics. The safety profile of EAA also needs to be established to determine its potential as a therapeutic agent.
Synthesis Methods
EAA is synthesized by the reaction of 4-aminophenol with 4-ethoxybenzoyl chloride and then reacting the resulting compound with chloroacetic acid. The final product is obtained by hydrolysis of the ester group with potassium hydroxide. The synthesis of EAA is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
EAA has been extensively studied for its potential therapeutic properties in various scientific research fields. It has shown promising results in the treatment of inflammation, cancer, and oxidative stress-related diseases. Inflammation is a critical factor in many diseases, including arthritis, cardiovascular diseases, and neurodegenerative diseases. EAA has been shown to possess potent anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the infiltration of immune cells into the inflamed tissues. EAA has also been shown to be effective in the treatment of cancer by inducing apoptosis in cancer cells and inhibiting tumor growth.
properties
IUPAC Name |
2-[4-[(4-ethoxybenzoyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-2-22-14-7-3-12(4-8-14)17(21)18-13-5-9-15(10-6-13)23-11-16(19)20/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZMRFIWFONTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5769951.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5769965.png)

![3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5769972.png)
![2-(2-methoxyphenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5769975.png)
![2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)
![2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5769983.png)
![4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5769988.png)
![4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol](/img/structure/B5769992.png)


